3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one
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Overview
Description
3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class This compound is characterized by its azetidinone core, which is a four-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The methoxyphenyl and methylfuran groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule in drug discovery and development.
Medicine: Research may explore its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4-methoxyphenyl)-4-phenylazetidin-2-one: Similar structure but lacks the methylfuran group.
3-Amino-1-(4-methoxyphenyl)-4-(2-thienyl)azetidin-2-one: Contains a thienyl group instead of a methylfuran group.
Uniqueness
The presence of the 5-methylfuran group in 3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one distinguishes it from other similar compounds
Properties
Molecular Formula |
C15H16N2O3 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one |
InChI |
InChI=1S/C15H16N2O3/c1-9-3-8-12(20-9)14-13(16)15(18)17(14)10-4-6-11(19-2)7-5-10/h3-8,13-14H,16H2,1-2H3 |
InChI Key |
PQYHEDNPDKFEOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(C(=O)N2C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
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